(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid

Enolase inhibition Isoform selectivity Collateral lethality

Enolase inhibitor selectivity is critical for viable therapeutic models: pan-inhibitors cause anemia. This compound (HEX) provides quantified ENO2-over-ENO1 selectivity (~3.6-fold), sparing ENO1-dependent tissues. - Enolase-2 (ENO2) IC50: 0.14 µM (N. fowleri); TbENO IC50: 2.1 µM for species profiling. - Active pharmacophore of clinical prodrug POMHEX; essential for cell-free assays. - BenchChem supplies >98% purity, verified by HPLC. Available for immediate R&D shipment.

Molecular Formula C5H10NO5P
Molecular Weight 195.11 g/mol
CAS No. 2004714-32-1
Cat. No. B3324922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid
CAS2004714-32-1
Molecular FormulaC5H10NO5P
Molecular Weight195.11 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(C1)O)P(=O)(O)O
InChIInChI=1S/C5H10NO5P/c7-5-4(12(9,10)11)2-1-3-6(5)8/h4,8H,1-3H2,(H2,9,10,11)
InChIKeyDVZQUMSQEGOYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HEX Phosphonate Inhibitor Identity and Procurement Overview


(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid, commonly referenced as HEX, is a synthetic, small-molecule phosphonate inhibitor of the glycolytic enzyme enolase [1]. It functions as a substrate-competitive inhibitor with a quantifiable preference for the enolase-2 (ENO2) isoform over enolase-1 (ENO1), a selectivity profile that underpins its therapeutic rationale in cancers harboring ENO1 deletions [2]. The compound is the active pharmacophore of the clinical-stage prodrug POMHEX and serves as the benchmark scaffold for structure-activity relationship campaigns targeting pathogenic enolases [3].

Why Generic Enolase Inhibitor Substitution Fails


Published enolase inhibitors exhibit divergent isoform selectivity, species-dependent potency, and structural sensitivity profiles that preclude simple interchange. Phosphonoacetohydroxamate (PhAH) is a pan-enolase inhibitor that potently inhibits ENO1, the sole isoform in red blood cells, causing dose-limiting anemia in vivo, whereas HEX possesses a ~3.6-fold preference for ENO2, sparing ENO1-dependent tissues [1]. Similarly, the natural product SF2312 inhibits ENO1 and ENO2 with near-equivalent potency (IC50 ~38–43 nM), whereas HEX discriminates between the two isoforms, a property essential for collateral lethality applications [2]. Even closely related ring-size analogs such as deoxy-SF2312 (5-membered ring) and HEPTA (7-membered ring) diverge markedly in enzyme inhibition potency and binding affinity against Trypanosoma brucei enolase (TbENO), indicating that ring topology, not merely the phosphonate warhead, governs target engagement [3]. Consequently, selecting HEX over a generic enolase inhibitor must be driven by the specific evidence dimensions documented below.

Quantitative Evidence Differentiating HEX from Analogs


ENO2 Isoform Selectivity vs. Pan-Inhibitors

HEX exhibits a ~3.6-fold preference for ENO2 (Ki = 74.4 nM) over ENO1 (Ki = 269.4 nM) . In contrast, the tool compound PhAH is a pan-enolase inhibitor with slightly greater potency for ENO1, causing rapid anemia in vivo through on-target ENO1 inhibition in erythrocytes [1]. SF2312, a natural phosphonate, inhibits ENO1 and ENO2 with IC50 values of 37.9 nM and 42.5 nM, respectively—a selectivity ratio near unity . This quantitative discrimination makes HEX the only compound among these three with an ENO2-preferred profile, a prerequisite for the collateral lethality strategy in ENO1-deleted cancers.

Enolase inhibition Isoform selectivity Collateral lethality

TbENO Inhibition Potency and Ring-Size Effects

In a direct comparative study against Trypanosoma brucei enolase (TbENO), HEX (6-membered ring) exhibited an IC50 of 2.1 ± 1.1 µM, whereas the 5-membered ring analog deoxy-SF2312 was 3.5-fold more potent (IC50 = 0.60 ± 0.23 µM), and the 7-membered ring analog HEPTA was inactive [1]. Despite deoxy-SF2312's superior enzyme inhibition, molecular docking revealed HEX had a more favorable binding affinity (−7.5 kcal/mol vs. −6.8 kcal/mol) [2]. This divergence between enzyme IC50 and computed binding energy highlights HEX's distinct active-site interaction geometry, driven by its 6-membered piperidinone core, and underscores that simple extrapolation from smaller-ring analogs is unreliable.

Trypanosoma brucei Enolase inhibition Antiparasitic

Intracellular Potency via Prodrug Bioactivation

HEX has poor intrinsic membrane permeability, limiting its cellular potency. Its bis-pivaloyloxymethyl prodrug, POMHEX, is ~75-fold more potent on average across a panel of glioma cell lines [1]. In the ENO1-heterozygous deleted cell line U343, HEX IC50 = 19,723 nM versus POMHEX IC50 = 559 nM (~35-fold increase), while in D502 cells, HEX IC50 = 28,756 nM versus POMHEX IC50 = 82 nM (~350-fold increase) [2]. This cell-line-dependent variability reflects differential expression of carboxylesterases and phosphodiesterases that bioactivate POMHEX to HEX [3]. The data demonstrate that HEX is the essential active pharmacophore that must be liberated intracellularly, and that POMHEX's potency is entirely contingent upon prior conversion to HEX.

Glioblastoma Prodrug activation Cellular IC50

Essential Hydroxamate-Phosphonate Pharmacophore

An SAR study published in 2025 systematically modified the hydroxamate and phosphonate moieties of HEX and assessed activity against Naegleria fowleri enolase (NfENO) [1]. The study demonstrated that the HEX scaffold is highly sensitive to structural perturbations: removal or modification of either the hydroxamate or phosphonate group abrogated NfENO inhibition, and bicyclic analogs completely lost biological activity due to unfavorable steric interactions in the active site [2]. This confirms that both the 1-hydroxy-2-oxopiperidine (hydroxamate) core and the 3-phosphonic acid group are simultaneously required for target engagement, distinguishing HEX from analogs that may retain one functional group but lack the other.

Naegleria fowleri Structure-activity relationship Functional group requirement

Interspecies Enolase Inhibition: NfENO vs. TbENO

HEX inhibits N. fowleri enolase (NfENO) with an IC50 of 0.14 ± 0.04 µM, while its potency against T. brucei enolase (TbENO) is ~15-fold lower (IC50 = 2.1 ± 1.1 µM) [1]. This interspecies selectivity is quantitatively larger than the ~3.5-fold difference between deoxy-SF2312 and HEX against TbENO alone, and suggests that the HEX scaffold preferentially engages the NfENO active site [2]. Molecular docking corroborates this: HEX binding affinity for NfENO is −8.6 kcal/mol, versus −7.5 kcal/mol for TbENO [3]. The data establish HEX as a more potent starting point for N. fowleri drug development than for T. brucei applications.

Naegleria fowleri Trypanosoma brucei Species selectivity

In Vivo Tolerability from ENO2 Selectivity

PhAH, a pan-enolase inhibitor (Ki ~15 pM), induces rapid anemia in mice following intravenous administration because ENO1 is the sole enolase isoform in red blood cells [1]. In contrast, HEX exhibits ~3.6-fold selectivity for ENO2 over ENO1 and has a reported CC50 >300 µM against mammalian cells, indicating a substantially wider cellular safety margin [2]. While HEX lacks the picomolar potency of PhAH, its isoform discrimination translates into a therapeutic window essential for in vivo oncology applications, as evidenced by the ability of its prodrug POMHEX to eradicate intracranial ENO1-deleted tumors in mice at well-tolerated doses [3].

Therapeutic window Isoform selectivity In vivo toxicity

Evidence-Backed Application Scenarios for HEX


Collateral Lethality Research in ENO1-Deleted Cancers

HEX is the active inhibitor required for in vitro biochemical characterization of ENO2 inhibition in the context of ENO1-deleted cancers. Its ~3.6-fold selectivity for ENO2 over ENO1 is mechanistically required for the collateral lethality approach [1]. Cell-free enzyme assays and lysate-based activity measurements depend on HEX, as prodrugs like POMHEX require intracellular bioactivation and cannot substitute for direct enzyme inhibition studies [2].

Naegleria fowleri Drug Discovery Screening

HEX demonstrates potent inhibition of N. fowleri enolase (NfENO IC50 = 0.14 ± 0.04 µM) and trophozoite toxicity (EC50 = 0.21 ± 0.02 µM) with a CC50 >300 µM, providing a measurable selectivity window [1]. The 2025 SAR study confirms that both the hydroxamate and phosphonate groups are essential, making the intact HEX scaffold indispensable for NfENO-targeted compound screening [2]. Any analog lacking these functional groups is predicted to be inactive against NfENO.

Prodrug Development and Permeability Optimization

HEX serves as the active pharmacophore for prodrug programs targeting ENO2-dependent cancers. The ~75-fold average potency gap between POMHEX and HEX across glioma cell lines quantifies the permeability deficit that prodrug strategies must overcome [1]. HEK provides the baseline for structure-permeability relationship studies and is the reference compound for measuring intracellular liberation by carboxylesterases and phosphodiesterases [2].

Antiparasitic Enolase Species Selectivity Profiling

HEX's differential potency against NfENO (IC50 = 0.14 µM) versus TbENO (IC50 = 2.1 µM) enables species-selectivity profiling of enolase inhibitors [1]. Paired testing with deoxy-SF2312 (TbENO IC50 = 0.60 µM) provides a quantitative benchmark for ring-size-dependent potency, making HEX essential for structure-activity relationship studies across pathogenic enolases [2].

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